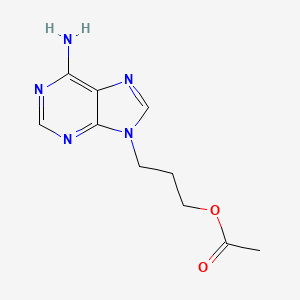

3-(6-amino-9H-purin-9-yl)propyl acetate

CAS No.:

Cat. No.: VC15757374

Molecular Formula: C10H13N5O2

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N5O2 |

|---|---|

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | 3-(6-aminopurin-9-yl)propyl acetate |

| Standard InChI | InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |

| Standard InChI Key | UMQCBOPIPHSVMU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCCN1C=NC2=C(N=CN=C21)N |

Introduction

3-(6-Amino-9H-purin-9-yl)propyl acetate is a chemical compound classified under purine derivatives. It features a purine base with an amino group at the 6-position and an acetate group attached to a propyl chain. This compound holds significant interest in medicinal chemistry due to its potential biological activities, particularly as a nucleoside analog in antiviral and anticancer research.

Functional Groups

The compound contains reactive functional groups:

-

Amino Group (-NH2_22): Participates in nucleophilic substitution reactions.

-

Acetate Group (-COOCH3_33): Can undergo hydrolysis to yield acetic acid and the corresponding amine.

Chemical Reactions

It engages in typical purine reactions, including:

-

Oxidation and alkylation, leading to various derivatives.

-

Hydrolysis of the acetate group, which can modulate its biological activity.

Mechanism of Action

As a nucleoside analog, this compound mimics natural nucleotides, enabling it to interfere with nucleic acid synthesis in pathogens or cancer cells. Its amino group enhances interactions with biological targets, potentially inhibiting enzymes involved in nucleotide metabolism.

Therapeutic Potential

Research suggests significant potential in:

-

Antiviral Therapy: Inhibiting viral replication by interfering with nucleic acid synthesis.

-

Anticancer Applications: Acting as a chemotherapeutic agent by targeting rapidly dividing cells.

Interaction with Biomolecules

Studies have shown that it interacts with enzymes critical for nucleotide metabolism, modulating their activity and contributing to its therapeutic effects.

Structural Analogs

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Adenosine | Nucleoside | Energy transfer, signaling |

| Guanosine | Nucleoside | Protein synthesis |

| 1-beta-D-arabinofuranosylcytosine | Nucleoside analog | Chemotherapeutic agent |

The unique combination of functional groups in 3-(6-Amino-9H-purin-9-yl)propyl acetate enhances its biological activity compared to other purines and nucleosides.

Synthesis

Several methods have been documented for synthesizing this compound, typically involving alkylation reactions at the N9 position of purines followed by esterification to introduce the acetate group.

Experimental Data

While specific melting and boiling points are unavailable, the compound's exact mass is reported as 235.107 g/mol, indicating high precision in molecular characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume